![molecular formula C8H10INO B1473950 (4-Iodo-2-methoxyphenyl)methanamine CAS No. 1824353-95-8](/img/structure/B1473950.png)
(4-Iodo-2-methoxyphenyl)methanamine
Overview
Description
“(4-Iodo-2-methoxyphenyl)methanamine” is a synthetic organic compound . It has a CAS Number of 1824353-95-8 and a molecular weight of 263.08 . It is also referred to as imetit and belongs to the class of imidazole derivatives.
Molecular Structure Analysis
The InChI code for “(4-Iodo-2-methoxyphenyl)methanamine” is 1S/C8H10INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 . This indicates the presence of iodine, nitrogen, oxygen, carbon, and hydrogen atoms in the molecule.Physical And Chemical Properties Analysis
“(4-Iodo-2-methoxyphenyl)methanamine” has a melting point of 37-40°C . The physical form of the compound is oil .Scientific Research Applications
Chemical Synthesis and Characterization
Research involving compounds with similar structures to (4-Iodo-2-methoxyphenyl)methanamine often focuses on chemical synthesis and characterization. For instance, the synthesis of complex organic compounds, such as Schiff bases derived from aldehydes and amines, showcases methodologies that could be applicable to or benefit from the use of (4-Iodo-2-methoxyphenyl)methanamine as an intermediate or reactant (Ani et al., 2021). Similarly, the synthesis of novel coumarin derivatives involving methoxyphenyl methanamines demonstrates the utility of such compounds in creating bioactive molecules (Dekić et al., 2020).
Materials Science and Optoelectronics
In materials science, the development of new materials for optoelectronic applications often involves the synthesis of novel organic compounds. Research on triarylamine derivatives for application in optoelectronic devices suggests a context where (4-Iodo-2-methoxyphenyl)methanamine could play a role, either as a precursor or a component of the synthesis process (Wu et al., 2019).
Catalysis and Organic Reactions
The use of organoselenium compounds in catalysis, particularly in the regioselective synthesis of medium-sized rings and functionalized lactones, highlights another area of research relevance. Although (4-Iodo-2-methoxyphenyl)methanamine is not directly mentioned, the methodologies and catalyst systems used in these studies could potentially benefit from the incorporation or use of such compounds (Verma et al., 2016).
Safety and Hazards
The safety information for “(4-Iodo-2-methoxyphenyl)methanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These statements indicate various hazards associated with the compound, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Relevant Papers The relevant papers retrieved discuss the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) in human and rat urine . Another paper discusses the new clinical profiles and difficulty with laboratory confirmation of 2C drugs .
properties
IUPAC Name |
(4-iodo-2-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLDCQPYIJDXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-2-methoxyphenyl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.